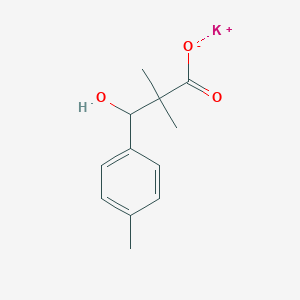![molecular formula C19H32N2O B4921251 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4921251.png)
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been extensively studied for its potential use in scientific research applications due to its unique biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors. 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine may also interact with other neurotransmitter systems, such as dopamine and norepinephrine, to produce its effects.
Biochemical and Physiological Effects:
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine has been shown to produce a range of biochemical and physiological effects, including changes in mood, appetite, and sleep. 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine has also been shown to have mild hallucinogenic effects, such as visual distortions and altered perception of time.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine in scientific research is its selective activity at the serotonin 5-HT2A and 5-HT2C receptors, which allows for the study of these specific receptor subtypes. However, one limitation is that 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine may have off-target effects at other neurotransmitter systems, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine, including:
1. Further investigation of the mechanism of action of 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine and its interactions with other neurotransmitter systems.
2. Development of more selective agonists and antagonists for the serotonin 5-HT2A and 5-HT2C receptors.
3. Investigation of the potential therapeutic applications of 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine for mood disorders and other psychiatric conditions.
4. Exploration of the use of 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine as a tool for studying the role of serotonin in brain function and behavior.
In conclusion, 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine is a synthetic compound that has been extensively studied for its potential use in scientific research applications. 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine has unique biochemical and physiological effects, and its selective activity at the serotonin 5-HT2A and 5-HT2C receptors makes it a valuable tool for studying these specific receptor subtypes. However, further research is needed to fully understand the mechanism of action of 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine and its potential therapeutic applications.
Méthodes De Synthèse
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine can be synthesized by the reaction of 4-tert-butyl-2-methylphenol with propylene oxide, followed by the addition of 4-methylpiperazine. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine has been used in various scientific research applications, including studies on the central nervous system, serotonin receptors, and drug abuse. 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine has been shown to have agonist activity at the serotonin 5-HT2A and 5-HT2C receptors, which are involved in regulating mood, appetite, and sleep.
Propriétés
IUPAC Name |
1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O/c1-16-15-17(19(2,3)4)7-8-18(16)22-14-6-9-21-12-10-20(5)11-13-21/h7-8,15H,6,9-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYHRHNQNIHAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-{1-[1-(3-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4921170.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B4921174.png)

![2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4921187.png)
![2,9-bis(2-hydroxyethyl)isoquino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone](/img/structure/B4921192.png)

![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4921223.png)

![3-amino-N-(5-methyl-3-isoxazolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4921245.png)
![1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine](/img/structure/B4921255.png)
![2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B4921258.png)
![2-(1-cyclohexen-1-yl)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide](/img/structure/B4921268.png)

![2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4921280.png)